CD38 inhibitor 1 is a novel, potent, and orally available small molecule inhibitor of the CD38 enzyme. [] CD38 is a transmembrane glycoprotein that functions as a nicotinamide adenine dinucleotide (NAD+) hydrolase. [] It plays a crucial role in regulating intracellular NAD+ levels, which are essential for various cellular processes, including energy metabolism, inflammation, and aging. [, ] While CD38 is expressed on various cell types, it is highly expressed in multiple myeloma (MM) cells, making it a therapeutic target in MM. [] CD38 inhibitors have shown promise in preclinical and clinical studies for treating various diseases, including MM, metabolic disorders, and inflammatory conditions. [, ]
CD38 inhibitor 1 acts by inhibiting the enzymatic activity of CD38, a major NAD+ consuming enzyme. [, ] By inhibiting CD38, this compound prevents the degradation of NAD+ and leads to increased intracellular levels of NAD+. [, ] This increase in NAD+ has several downstream effects:
Improved Mitochondrial Function: NAD+ is a crucial coenzyme for various metabolic reactions, including those involved in mitochondrial energy production. Elevated NAD+ levels can enhance mitochondrial function and improve cellular energy metabolism. [, ]
Activation of Sirtuins: Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in regulating cellular processes such as metabolism, inflammation, and aging. Increased NAD+ levels activate sirtuins, leading to beneficial effects in various disease models. [, , ]
Reduced Inflammation: CD38 activity is linked to inflammatory processes. By inhibiting CD38, CD38 inhibitor 1 can modulate inflammatory responses, potentially contributing to its therapeutic effects in inflammatory diseases. [, , ]
Mitochondrial Myopathy: In a mouse model of mitochondrial myopathy, CD38 inhibitor 1 treatment improved running endurance, increased muscle NAD+ levels, and upregulated Nrf2 expression, a key regulator of mitochondrial biogenesis. [] This suggests its potential for treating mitochondrial diseases.
Collagen-Induced Arthritis: In a mouse model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, CD38 inhibitor 1 demonstrated dose-dependent reduction in clinical arthritis scores, comparable to methotrexate, a standard treatment for rheumatoid arthritis. [] This highlights its potential for treating inflammatory autoimmune diseases.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6